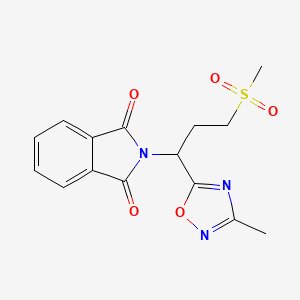

2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione

Beschreibung

This compound features a 1,3-dioxoisoindoline core linked to a 3-methyl-1,2,4-oxadiazole moiety via a 3-(methylsulfonyl)propyl chain.

Eigenschaften

IUPAC Name |

2-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S/c1-9-16-13(23-17-9)12(7-8-24(2,21)22)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-6,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCFHKGQAZJIPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The structure features a 1,2,4-oxadiazole moiety which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was evaluated using the National Cancer Institute (NCI) protocols against a panel of human tumor cell lines. The results indicated significant cytotoxic effects:

- Mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported at approximately 15.72 μM .

- The compound exhibited particularly strong activity against several cancer types:

- Non-small cell lung cancer (HOP-62)

- CNS cancer (SF-539)

- Melanoma (MDA-MB-435)

- Ovarian cancer (OVCAR-8)

- Prostate cancer (DU-145)

- Breast cancer (MDA-MB-468)

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

The mechanism through which this compound exerts its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation. Studies have shown that it can disrupt critical cellular processes, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary assessments indicate potential antimicrobial activity. The compound was tested against various bacterial strains and demonstrated inhibitory effects, although further research is needed to elucidate its efficacy and mechanism in this context.

Study 1: Antitumor Activity Assessment

A study conducted by researchers at an oncology research center evaluated the compound's effectiveness across multiple cancer cell lines. The following results were documented:

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 | 12.00 | 30.00 | 50.00 |

| SF-539 | 9.00 | 20.00 | 40.00 |

| MDA-MB-435 | 15.00 | 35.00 | 60.00 |

| OVCAR-8 | 10.50 | 25.00 | 45.00 |

| DU-145 | 14.00 | 32.00 | 55.00 |

| MDA-MB-468 | 13.50 | 28.00 | 52.00 |

Study 2: Pharmacokinetic Properties

Pharmacokinetic studies have suggested that the compound exhibits favorable absorption characteristics with moderate bioavailability, making it a candidate for oral administration in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Core Modifications

- Compound 13c (): Contains a 3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidine substituent instead of oxadiazole.

- 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () : Features an isopropyl group on the oxadiazole and a methyl linker. The isopropyl group is electron-donating, contrasting with the methylsulfonyl group’s electron-withdrawing nature. This difference may influence solubility and intermolecular interactions .

Chain Modifications

- (Z/E)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (Compound 15, ) : Replaces the methylsulfonylpropyl chain with a benzohydrazide moiety. The hydrazide group introduces hydrogen-bonding capability, which could enhance crystallinity compared to the sulfonyl group’s steric bulk .

- 2-(2-(1-(3-(1,3-Dioxoisoindolin-2-yl)-5-methoxybenzyl)-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione (): Utilizes an ethylimidazole linker with a methoxybenzyl group.

Physicochemical Properties

Table 1: Key Physicochemical Data

*Estimated based on structural similarity.

Spectroscopic Comparisons

- IR Spectroscopy :

- NMR :

- The methylsulfonylpropyl chain would show distinct δ 2.5–3.5 ppm (CH₂ and CH₃ groups) in ^1H-NMR, differing from Compound 14’s methyl group (δ 2.35 ppm) or Compound 15’s benzohydrazide protons (δ 7.59–8.10 ppm) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.